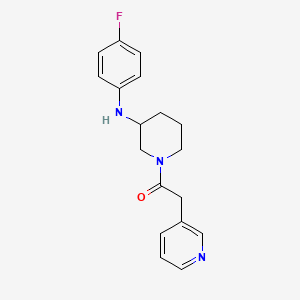
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as FP3, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential benefits for various medical conditions.
作用机制
The mechanism of action of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with several proteins and enzymes involved in cell signaling, including G protein-coupled receptors and protein kinases. By modulating these pathways, this compound may be able to exert its therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neuronal cells, this compound has been shown to enhance synaptic plasticity and improve cognitive function. In infectious diseases, this compound has been shown to inhibit viral replication and prevent the spread of infections.
实验室实验的优点和局限性
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by the compound. Another direction is to explore its potential therapeutic applications in other medical conditions, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability, as well as reducing its potential toxicity.
合成方法
The synthesis of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then treated with piperidine and acetic anhydride to produce this compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.
科学研究应用
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been studied for its potential therapeutic applications in various medical conditions, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, this compound has been investigated for its potential to modulate neurotransmitter systems and improve cognitive function. In infectious diseases, this compound has been studied for its ability to inhibit viral replication and prevent the spread of infections.
属性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-5-7-16(8-6-15)21-17-4-2-10-22(13-17)18(23)11-14-3-1-9-20-12-14/h1,3,5-9,12,17,21H,2,4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCDIDJSIHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6126176.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6126182.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6126191.png)
![7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6126198.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)
![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)